molecular formula C20H21N3O B5504018 2-[4-(1-azepanyl)-2-quinazolinyl]phenol

2-[4-(1-azepanyl)-2-quinazolinyl]phenol

Cat. No.: B5504018
M. Wt: 319.4 g/mol
InChI Key: BYDPOJQCZGCFBV-UHFFFAOYSA-N
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Description

2-[4-(1-azepanyl)-2-quinazolinyl]phenol is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.168462302 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Quinazolin-4(3H)-ones, structurally related to 2-[4-(1-azepanyl)-2-quinazolinyl]phenol, have been explored for various biological activities. The synthesis of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives and their anticonvulsant properties have been a subject of study. Some of these derivatives exhibit moderate to significant activity compared to diazepam, highlighting their potential in treating convulsive disorders (Georgey, Abdel-Gawad, & Abbas, 2008).

Antioxidant Potential

Research has also focused on the antioxidant properties of quinazolin-4(3H)-one derivatives. By linking quinazolin-4-one and phenol scaffolds, new hybrid molecules have been synthesized, showing stronger antioxidant effects than ascorbic acid and Trolox in some cases. These findings suggest an increase in antioxidant activity through the combination of active pharmacophores (Pele et al., 2022). Additionally, the synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones have provided insight into structure–antioxidant activity relationships, identifying compounds with potent antioxidant and metal-chelating properties (Mravljak, Slavec, Hrast, & Sova, 2021).

Chemosensor Applications

A significant application of quinazolin-4(3H)-one derivatives is in the development of fluorescent chemosensors for metal ions. For instance, a quinazolinone-based compound has been designed as a highly selective and sensitive fluorescent probe for Zn(2+), showcasing its utility in monitoring intracellular zinc concentrations through selective fluorescence chemosensing (Saha et al., 2011).

Anticancer and Antifungal Activities

Quinazolin-4(3H)-one derivatives have also been investigated for their anticancer and antifungal activities. Novel heterocyclic azo dye ligands derived from quinazolinones have shown promising in vitro antitumor activity against human breast cancer, highlighting the potential of quinazolinone derivatives in developing new therapeutic agents for cancer treatment (Al-adilee & Hessoon, 2019).

Mechanism of Action

Phenol is an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses, but is only slowly effective against spores .

Safety and Hazards

Phenol is a toxic compound whose vapors are corrosive to the skin, eyes, and respiratory tract . It’s important to handle it with care.

Future Directions

The future of phenolic compounds lies in their potential applications in various industries such as pharmaceutical and food industries . The search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

Properties

IUPAC Name

2-[4-(azepan-1-yl)quinazolin-2-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-18-12-6-4-10-16(18)19-21-17-11-5-3-9-15(17)20(22-19)23-13-7-1-2-8-14-23/h3-6,9-12,24H,1-2,7-8,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDPOJQCZGCFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.